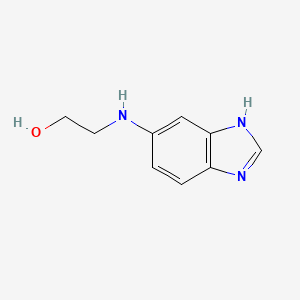
2-(3H-benzimidazol-5-ylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3H-benzimidazol-5-ylamino)ethanol is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This compound has a molecular formula of C9H11N3O and a molecular weight of 177.2 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 2-(3H-benzimidazol-5-ylamino)ethanol typically involves the reaction of 5-amino-1H-benzimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
2-(3H-benzimidazol-5-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents in the presence of suitable catalysts and reaction conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon, platinum, and various acids and bases . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3H-benzimidazol-5-ylamino)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, such as infections, cancer, and inflammatory conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3H-benzimidazol-5-ylamino)ethanol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the activity of certain enzymes and proteins, which can lead to various biological effects. For example, they may inhibit the synthesis of nucleic acids, disrupt cell division, or interfere with metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the benzimidazole derivative.
Vergleich Mit ähnlichen Verbindungen
2-(3H-benzimidazol-5-ylamino)ethanol can be compared with other similar benzimidazole compounds, such as:
2-(1H-Benzimidazol-2-yl)ethanol: This compound has a similar structure but with the amino group at a different position on the benzimidazole ring.
5,6-Dimethylbenzimidazole: This derivative has additional methyl groups on the benzimidazole ring, which can affect its chemical and biological properties.
2-(1H-Benzimidazol-2-yl)aniline: This compound contains an aniline group instead of an ethanol group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit distinct biological activities compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
110893-12-4 |
|---|---|
Molekularformel |
C9H11N3O |
Molekulargewicht |
177.207 |
IUPAC-Name |
2-(3H-benzimidazol-5-ylamino)ethanol |
InChI |
InChI=1S/C9H11N3O/c13-4-3-10-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6,10,13H,3-4H2,(H,11,12) |
InChI-Schlüssel |
MGYQMUWTNAJJCM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NCCO)NC=N2 |
Synonyme |
Ethanol, 2-(1H-benzimidazol-5-ylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















